molecular formula C14H9Br2NO B1655576 1-(3,6-Dibromo-9h-carbazol-9-yl)ethanone CAS No. 38573-63-6

1-(3,6-Dibromo-9h-carbazol-9-yl)ethanone

Cat. No.: B1655576
CAS No.: 38573-63-6
M. Wt: 367.03 g/mol
InChI Key: RHZLBPJRANGBFQ-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-9H-carbazol-9-yl)ethanone is a brominated carbazole derivative characterized by two bromine atoms at positions 3 and 6 of the carbazole core and an acetyl (ethanone) group at position 9 (Figure 1). The carbazole scaffold is renowned for its thermal and chemical stability, making it a versatile platform for pharmaceutical and materials science applications . The ethanone group introduces a reactive ketone moiety, enabling further derivatization, such as condensation reactions to form heterocycles like oxadiazoles or triazoles .

Properties

CAS No.

38573-63-6

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)ethanone

InChI

InChI=1S/C14H9Br2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3

InChI Key

RHZLBPJRANGBFQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Other CAS No.

38573-63-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features
1-(3,6-Dibromo-9H-carbazol-9-yl)ethanone Br (3,6), COCH₃ (9) 393.07 High halogen content enhances electrophilicity; bromine improves bioactivity .
1-(9-Octyl-9H-carbazol-3-yl)ethanone C₈H₁₇ (9), COCH₃ (3) 321.46 Long alkyl chain increases lipophilicity, favoring membrane penetration .
1-(4-(9H-Carbazol-9-yl)phenyl)ethanone Ph (4), COCH₃ (9) 325.38 Extended conjugation via phenyl group enhances fluorescence properties .
1-(9-Benzyl-9H-carbazol-3-yl)ethanone Bn (9), COCH₃ (3) 299.37 Benzyl group introduces steric bulk, potentially modulating receptor binding .
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Br (6), CH₃ (9), ketone (1) 278.14 Partial saturation of carbazole reduces aromaticity, altering reactivity .

Key Observations :

  • Halogenation: Bromine atoms in the target compound increase molecular weight by ~115 g/mol compared to non-brominated analogs (e.g., 1-(9-Octyl-9H-carbazol-3-yl)ethanone). Bromine’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Substituent Position : The 3,6-dibromo pattern maximizes steric and electronic effects on the carbazole core, whereas alkyl or aryl substituents (e.g., octyl, benzyl) prioritize solubility or steric modulation .

Key Findings :

  • Brominated derivatives exhibit superior bioactivity in enzyme inhibition compared to non-halogenated analogs. For example, the dibromo compound’s α-glucosidase inhibition is attributed to Br’s electronegativity, which stabilizes enzyme-ligand interactions .
  • Oxadiazole-containing carbazoles (e.g., compound 4 in ) leverage the heterocycle’s planar structure for intercalation into bacterial DNA .
Physicochemical Properties
  • Solubility : Bromine reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, chloroform) .
  • Thermal Stability : Carbazoles with bromine or aryl groups decompose above 300°C, making them suitable for high-temperature applications .
  • Crystallinity: Derivatives like 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone form stable monoclinic crystals (space group P2₁/c), aiding in structural characterization via X-ray diffraction .

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